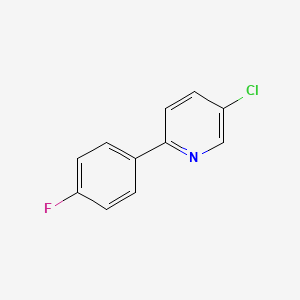

5-Chloro-2-(4-fluorophenyl)pyridine

Description

Contextualization within Halogenated Pyridine (B92270) Chemistry Research

Halogenated pyridines are a cornerstone of modern synthetic and medicinal chemistry. researchgate.net The pyridine ring is a "privileged scaffold," meaning it is a structural motif frequently found in biologically active compounds and approved drugs. nih.govnih.gov Its presence can enhance properties like water solubility, bioavailability, and the ability to form crucial hydrogen bonds with biological targets. enpress-publisher.comnih.gov

The introduction of halogen atoms onto this scaffold dramatically increases its synthetic utility. tutorchase.com Halogens serve as versatile handles for a wide array of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. These reactions allow for the construction of complex molecular architectures from simpler, halogenated precursors. researchgate.net However, the synthesis of specific isomers of halopyridines is not always straightforward. The electron-deficient nature of the pyridine ring makes it less reactive in classical electrophilic aromatic substitution reactions, often requiring harsh conditions. researchgate.net Consequently, a significant area of research focuses on developing new, milder, and more selective methods for pyridine halogenation. researchgate.net Phenylpyridines, in particular, have been investigated for various applications, including as herbicides. researchgate.net

Significance of 5-Chloro-2-(4-fluorophenyl)pyridine as a Synthetic Scaffold

This compound is a prime example of a bifunctional synthetic scaffold, offering multiple avenues for chemical modification. The significance of this compound lies in the distinct reactivity of its components:

The Pyridine Core: As a fundamental heterocyclic structure, the pyridine ring itself is a key pharmacophore. nih.govnih.gov The nitrogen atom can act as a hydrogen bond acceptor and influences the electronic properties of the entire molecule. nih.gov The development of pyridine derivatives is a major focus in the search for new drugs. enpress-publisher.comresearchgate.net

The Chloro Substituent: The chlorine atom at the 5-position is a key reactive site. It is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions and is particularly well-suited for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the straightforward introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of derivative compounds.

The 4-Fluorophenyl Group: The fluorophenyl motif is prevalent in medicinal chemistry. The fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. dovepress.com It can also modulate the electronic properties of the phenyl ring and participate in favorable interactions, including halogen bonding, with protein targets, potentially increasing binding affinity and potency. nih.govtutorchase.comdovepress.com The biaryl linkage between the pyridine and phenyl rings is a common structural element in many biologically active molecules, and its synthesis is often achieved via Suzuki-type coupling reactions. researchgate.net

Research Objectives and Scope of Academic Investigations

Academic and industrial research involving this compound and related structures is primarily driven by the goal of discovering new chemical entities with valuable biological or material properties. The main objectives include:

Synthesis of Novel Derivatives: The principal use of this compound is as an intermediate. Research focuses on utilizing the chloro group for diversification. Scientists explore various cross-coupling and substitution reactions to append a wide range of functional groups and build more complex molecules. The aim is to generate libraries of novel compounds for screening in biological assays. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies: By systematically modifying the scaffold, researchers can probe how different substituents affect a compound's biological activity. For instance, replacing the chlorine at the C-5 position with different groups allows chemists to understand the specific structural requirements for a desired therapeutic effect. nih.gov

Development of Novel Agrochemicals and Pharmaceuticals: The phenylpyridine framework is a known toxophore in certain classes of insecticides and herbicides. researchgate.netmdpi.com Research is directed at synthesizing new analogues to discover compounds with improved potency, selectivity, and environmental profiles. Likewise, in medicinal chemistry, this scaffold is explored for its potential in developing treatments for a wide range of diseases. nih.govnih.gov

Exploration of New Reactivity: Recent studies on related heteroarenes, such as 2-(4-fluorophenyl)thiophene (B192845), have investigated novel transformations like energy transfer-catalyzed dearomative cycloadditions. acs.orgacs.org This suggests that the scope of research could expand to include exploring the photochemical and electrochemical reactivity of the this compound scaffold itself, aiming to construct unique three-dimensional molecular architectures from this flat aromatic precursor. acs.orgacs.org

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(4-fluorophenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClFN/c12-9-3-6-11(14-7-9)8-1-4-10(13)5-2-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBFNUMMASEOQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 Chloro 2 4 Fluorophenyl Pyridine

Precursor Synthesis and Convergent Approaches

The synthesis of 5-Chloro-2-(4-fluorophenyl)pyridine can be strategically designed through a convergent approach, where key fragments of the molecule are synthesized independently before being combined in the final steps. This strategy allows for a more efficient and rapid assembly of the target structure. nih.gov

The primary precursors for this target molecule are a substituted pyridine (B92270) ring and a fluorophenyl group. A logical disconnection points to two main precursor molecules: a 2,5-disubstituted pyridine, such as 2,5-dichloropyridine (B42133) or 5-chloro-2-bromopyridine, and a (4-fluorophenyl) source, typically (4-fluorophenyl)boronic acid for cross-coupling reactions.

The synthesis of these precursors is a critical first step. For instance, substituted pyridines can be prepared through various cyclocondensation reactions. mdpi.com One common industrial approach for producing chlorinated pyridine derivatives involves the high-temperature chlorination of picoline precursors. nih.gov For example, 2-chloro-5-methylpyridine (B98176) can be chlorinated under liquid-phase conditions to produce intermediates that are subsequently transformed into the desired chlorinated pyridine. nih.gov

Classical Synthetic Routes for this compound

Classical methods for constructing the this compound scaffold rely heavily on well-established reaction types, particularly cross-coupling and regioselective halogenation.

Cross-Coupling Reactions in Pyridine Functionalization

Cross-coupling reactions are fundamental to forming the C-C bond between the pyridine ring and the fluorophenyl group. The Suzuki-Miyaura coupling is a widely used and robust method for this purpose. This reaction typically involves the coupling of a pyridyl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

A closely related synthesis of 2-Fluoro-5-(4-fluorophenyl)pyridine illustrates this approach effectively. In this synthesis, 5-bromo-2-fluoropyridine (B45044) is coupled with 4-fluorophenylboronic acid. researchgate.net This reaction provides a direct blueprint for how 5-chloro-2-halopyridine could be used to synthesize the target molecule.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield | Reference |

| 5-bromo-2-fluoropyridine | 4-fluorophenylboronic acid | Pd(PPh3)4 | K3PO4 | Dioxane/H2O | 85% | researchgate.net |

| This interactive table summarizes the conditions for a Suzuki coupling reaction to form a fluorophenylpyridine derivative. |

Other cross-coupling reactions, such as the Stille coupling (using organotin reagents) or the Negishi coupling (using organozinc reagents), also represent viable, albeit less common, classical routes for this transformation. The Sonogashira coupling, which forms a C-C bond with a terminal alkyne, is another powerful tool for functionalizing pyridines, demonstrating the versatility of cross-coupling in this chemical space. soton.ac.ukbeilstein-journals.org

Regioselective Halogenation of Pyridine Derivatives

Introducing the chlorine atom at the C-5 position of the pyridine ring with high selectivity is a key challenge. Direct electrophilic halogenation of 2-phenylpyridine (B120327) can be unselective, leading to a mixture of isomers. Classical methods often employ directing groups or activated precursors to achieve regiocontrol.

One of the most effective classical strategies is the halogenation of pyridine N-oxides. The N-oxide group activates the pyridine ring for electrophilic substitution, primarily at the C-2 and C-4 positions. By activating a pre-existing 2-(4-fluorophenyl)pyridine (B1266597) as its N-oxide, subsequent reaction with a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can introduce a chlorine atom. While this often directs to the C-4 or C-6 positions, the electronic nature of the substituents can influence the final regiochemical outcome. nih.gov

More modern "classical" approaches have been developed to achieve high regioselectivity. For example, directed ortho-metalation followed by reaction with an electrophilic chlorine source can precisely place the halogen. More recently, methods involving the oxidative halodeboronation of N-aryl amides have been developed, which allows for the precise introduction of a halogen at a specific position by harnessing the reactivity of a temporary boron group. rsc.org

Modern Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry offers advanced catalytic systems that provide higher efficiency, better functional group tolerance, and milder reaction conditions compared to classical methods.

Palladium-Catalyzed C-C Bond Formation

Palladium catalysis remains at the forefront of modern C-C bond formation. While the Suzuki reaction is a classic, modern iterations involve highly active catalysts with sophisticated phosphine (B1218219) ligands that allow the reaction to proceed at lower temperatures and with lower catalyst loadings. For the synthesis of this compound, a Suzuki coupling between 5-chloro-2-bromopyridine and (4-fluorophenyl)boronic acid would be a primary modern route.

The choice of ligand is crucial for an efficient reaction. For example, ligands like t-BuBrettPhos have been used in challenging Suzuki-type couplings to synthesize diaryl ethers, highlighting the power of modern ligand design to overcome difficult transformations. acs.orgacs.org

| Catalyst System | Ligand | Application | Reference |

| Pd(OAc)₂ | NCS | ortho-C-H chlorination of aromatic ketones | rhhz.net |

| Pd(PPh₃)₄ | PPh₃ | Suzuki coupling for fluorophenylpyridine synthesis | researchgate.net |

| t-BuBrettPhos-Pd | t-BuBrettPhos | Oxygenative Suzuki-Miyaura coupling | acs.orgacs.org |

| This interactive table showcases various palladium catalyst systems used in modern synthetic transformations. |

Another modern palladium-catalyzed approach is direct C-H activation/arylation. This method avoids the need to pre-functionalize the pyridine ring with a halide or boronic acid. Instead, a palladium catalyst can mediate the direct coupling of a C-H bond on the pyridine ring with an aryl halide. While regioselectivity can be a challenge, this approach is highly atom-economical.

Copper-Mediated Reactions

Copper catalysis has emerged as a powerful and cost-effective alternative to palladium for certain cross-coupling reactions. Copper-mediated Ullmann-type reactions, for example, can be used to form C-C bonds. These reactions have seen a resurgence with the development of new ligands that enable the coupling to occur under milder conditions.

Copper catalysis is particularly prominent in radiofluorination for applications in Positron Emission Tomography (PET). nih.govnih.gov These methods are designed to incorporate the fluorine-18 (B77423) isotope, but the underlying principles are relevant to general fluorine chemistry. Copper-mediated reactions often require specific ligands, such as N-heterocyclic carbenes (NHCs) or pyridine-based ligands, to stabilize the copper catalyst and facilitate the reaction. nih.govnih.gov While typically used for C-F bond formation, the development of copper-catalyzed C-C bond forming reactions is an active area of research and presents a potential future strategy for synthesizing the target molecule.

Advanced Transition Metal Catalysis

Transition metal-catalyzed cross-coupling reactions are pivotal in the formation of the carbon-carbon bond between the pyridine and phenyl rings of this compound. Palladium-based catalysts are particularly prominent in these transformations. wikipedia.org

The Suzuki-Miyaura coupling is a widely employed method for synthesizing biaryl compounds like this compound due to its tolerance of various functional groups and generally high yields. nih.gov This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of the target molecule, this would involve reacting a 2-halopyridine derivative with (4-fluorophenyl)boronic acid or, conversely, a 4-fluorophenyl halide with a pyridineboronic acid. Research has shown that palladium-phosphine complexes are highly effective catalysts for the Suzuki-Miyaura coupling of nitrogen-containing heterocycles. organic-chemistry.org The choice of ligand, base, and solvent system is crucial for achieving high yields and preventing catalyst inhibition, which can be a challenge with nitrogen-containing substrates. organic-chemistry.org

Another powerful method is the Stille coupling, which joins an organotin compound with an organic halide catalyzed by palladium. wikipedia.org This reaction is known for its ability to proceed under mild conditions and its tolerance of a wide array of functional groups. wikipedia.orgnih.gov The synthesis of this compound via Stille coupling would likely involve the reaction of a 2-stannylpyridine derivative with a 4-fluorophenyl halide or vice-versa.

Direct C-H activation has emerged as a more atom-economical approach, avoiding the pre-functionalization of starting materials. rsc.orgnih.gov In this strategy, a transition metal catalyst, often palladium, directly activates a C-H bond on one of the aromatic rings, which then couples with the other reaction partner. mdpi.comresearchgate.net For the synthesis of this compound, this could involve the palladium-catalyzed C-H arylation of 5-chloropyridine with a 4-fluorophenyl source. rsc.org

Nickel-catalyzed cross-coupling reactions also present a viable alternative, particularly for coupling with alkyl halides, and offer different reactivity and selectivity profiles compared to palladium. nih.gov

Table 1: Comparison of Transition Metal-Catalyzed Reactions for Aryl-Aryl Bond Formation

| Coupling Reaction | Catalyst/Reagents | Key Features |

| Suzuki-Miyaura Coupling | Pd catalyst, Arylboronic acid, Base | Tolerates a wide range of functional groups, generally good yields. nih.govorganic-chemistry.org |

| Stille Coupling | Pd catalyst, Organotin reagent | Mild reaction conditions, tolerant of many functional groups. wikipedia.orgnih.gov |

| Direct C-H Activation | Pd catalyst | Atom-economical, avoids pre-functionalization of starting materials. rsc.orgnih.gov |

| Nickel-Catalyzed Coupling | Ni catalyst | Alternative to palladium, different selectivity. nih.gov |

Chemo- and Regioselectivity Control in Synthetic Pathways

Achieving the desired chemo- and regioselectivity is a critical aspect of synthesizing polysubstituted pyridines like this compound. mdpi.com The substitution pattern on the pyridine ring significantly influences its electronic properties and, consequently, the regioselectivity of further functionalization.

In the context of transition metal-catalyzed cross-coupling reactions, the inherent reactivity of the C-X (where X is a halogen) or C-H bonds dictates the site of coupling. For instance, in a dihalopyridine, the relative reactivity of the C-Cl, C-Br, or C-I bonds can be exploited for selective functionalization. Generally, the order of reactivity for oxidative addition to a palladium(0) center is C-I > C-Br > C-Cl, allowing for sequential couplings.

When employing C-H activation strategies, the directing ability of existing substituents plays a crucial role. For pyridine derivatives, C-H activation can be directed to specific positions by coordinating the metal catalyst to the pyridine nitrogen or another directing group on the ring. nih.gov The electronic nature of the substituents also influences the acidity of the C-H bonds, with electron-withdrawing groups typically increasing the acidity and facilitating activation. acs.org

In nucleophilic aromatic substitution (SNAr) reactions, the position of the incoming nucleophile is governed by the electronic and steric environment of the pyridine ring. mdpi.com For halopyridines, substitution typically occurs at the 2- or 4-positions, which are electronically deficient. acs.org The presence of other substituents can further modulate this selectivity. For example, in the synthesis of 2-chloro-4-aminoquinazolines, the substitution of the chlorine at the 4-position is highly regioselective. mdpi.com

The choice of catalyst and reaction conditions is paramount in controlling regioselectivity. Different ligands on the transition metal can fine-tune its steric and electronic properties, thereby influencing which C-H or C-X bond it interacts with. organic-chemistry.org Similarly, the base, solvent, and temperature can all impact the reaction pathway and the final product distribution. mdpi.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to design chemical processes that are environmentally benign. ejcmpr.commdpi.com This involves the use of less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions.

A key aspect of green synthesis is the use of water as a reaction medium, which is non-toxic, non-flammable, and readily available. researchgate.net The development of water-soluble catalysts and reaction conditions that proceed in aqueous media are significant steps towards greener synthetic routes. ejcmpr.com Three-component one-pot condensation reactions in water have been shown to be effective for synthesizing complex heterocyclic compounds in high yields and short reaction times. researchgate.net

Catalysis is a cornerstone of green chemistry, and the use of heterogeneous catalysts is particularly advantageous. mdpi.com Heterogeneous catalysts, such as metal nanoparticles supported on materials like multi-walled carbon nanotubes, can be easily separated from the reaction mixture and recycled, reducing waste and cost. rsc.orgreading.ac.uk The synthesis of these nanocatalysts can also be approached from a green perspective, for instance, by using plant extracts or microorganisms. ejcmpr.com

Solvent-free or "neat" reaction conditions, where the reactants themselves act as the solvent, represent another important green chemistry strategy. mdpi.com Grinding techniques, where solid reactants are mixed together mechanically, can also facilitate reactions without the need for a solvent. mdpi.com

Furthermore, the development of metal-free synthetic methods is a growing area of interest in green chemistry. mdpi.com These reactions avoid the use of potentially toxic and expensive transition metal catalysts. For example, metal-free [3+3] annulation reactions have been developed for the synthesis of polysubstituted pyridines under mild conditions. mdpi.com

Table 2: Application of Green Chemistry Principles in Synthesis

| Green Chemistry Principle | Application in Synthesis of this compound |

| Use of Greener Solvents | Employing water as a reaction medium. researchgate.net |

| Catalysis | Utilizing recyclable heterogeneous catalysts like supported nanoparticles. rsc.orgreading.ac.uk |

| Energy Efficiency | Conducting reactions at room temperature or using microwave irradiation. mdpi.com |

| Atom Economy | Employing C-H activation to avoid pre-functionalization. rsc.orgnih.gov |

| Reduced Derivatives | Using one-pot reactions to minimize intermediate isolation and purification steps. researchgate.net |

| Safer Chemistry | Developing metal-free synthetic routes to avoid toxic catalysts. mdpi.com |

Advanced Spectroscopic and Structural Characterization Methodologies

The precise structural elucidation and characterization of 5-Chloro-2-(4-fluorophenyl)pyridine are accomplished through a suite of advanced spectroscopic techniques. These methods provide unambiguous evidence for its molecular structure, connectivity, and conformation.

Reactivity, Derivatization, and Transformation Studies of 5 Chloro 2 4 Fluorophenyl Pyridine

Nucleophilic Aromatic Substitution Reactions at the Pyridine (B92270) Moiety

The pyridine ring in 5-Chloro-2-(4-fluorophenyl)pyridine is inherently electron-deficient due to the electronegativity of the nitrogen atom. This property makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (2- and 6-) and para (4-) to the nitrogen atom. stackexchange.comstackexchange.com In this molecule, the chlorine atom is situated at the 5-position, which is meta to the nitrogen, and is generally less activated towards SNAr compared to halogens at the 2-, 4-, or 6-positions. However, the presence of the activating 2-(4-fluorophenyl) group and the potential for high-temperature or catalyzed conditions allows for the displacement of the C5-chloro group.

The more common site for SNAr on related 2-halopyridines is the C2 position. Studies on substrates like 2-chloropyridine (B119429) show that they readily react with nucleophiles, such as amines, to introduce new functional groups. youtube.com For di-halogenated pyridines, chemoselectivity becomes a key issue. For instance, in the case of 5-bromo-2-chloro-3-fluoropyridine, palladium-catalyzed amination conditions selectively displace the bromide at the 5-position, whereas thermal, uncatalyzed reactions with neat amines favor substitution of the chloride at the 2-position. researchgate.net This suggests that the chloro group at the 5-position of the title compound can be a viable leaving group for nucleophilic substitution, particularly with strong nucleophiles or under catalytic conditions.

Common nucleophiles used in these transformations include amines, alkoxides, and thiolates, leading to the corresponding amino-, alkoxy-, and thio-substituted pyridine derivatives. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub

| Substrate Analogue | Nucleophile | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Bromo-2-chloropyridine | Morpholine | Pd(dba)₂, Xantphos, Cs₂CO₃, Dioxane, 100 °C | 5-Morpholino-2-chloropyridine | 96% | researchgate.net |

| 2,5-Dibromopyridine | Morpholine | Pd(dba)₂, Xantphos, Cs₂CO₃, Dioxane, 100 °C | 2-Morpholino-5-bromopyridine | >98% | researchgate.net |

| 5-Chloro-3-(4-chlorophenyl)- acs.orgrsc.orgresearchgate.nettriazolo[4,3-a]pyrazine | Phenethylamine (neat) | Room Temperature, 16 h | 8-Phenethylamino-3-(4-chlorophenyl)- acs.orgrsc.orgresearchgate.nettriazolo[4,3-a]pyrazine | 87% | beilstein-journals.org |

| 2,4,6-Trinitrochlorobenzene | Aqueous NaOH | Room Temperature | 2,4,6-Trinitrophenol | - | pressbooks.pub |

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

Electrophilic aromatic substitution (EAS) on the 2-phenylpyridine (B120327) scaffold is influenced by the directing effects of both the pyridyl group and any substituents on the phenyl ring. The pyridine ring, being electron-deficient, acts as a deactivating group towards electrophiles. quimicaorganica.orgyoutube.com When attached to a phenyl ring at the 2-position, it directs incoming electrophiles primarily to the ortho and para positions of the phenyl ring, although its deactivating nature requires forcing reaction conditions.

In the case of this compound, the phenyl ring is substituted with a fluorine atom at the 4-position. Fluorine is an ortho, para-directing but deactivating group. Therefore, electrophilic attack on the 4-fluorophenyl ring is governed by the combined influence of the ortho, para-directing 2-pyridyl group and the ortho, para-directing fluoro group. The positions ortho to the fluorine (C3' and C5') and the position ortho to the pyridyl substituent (C2') are potential sites for substitution. The interplay between the electronic and steric effects of these groups will determine the ultimate regiochemical outcome. Given that both groups are deactivating, harsh reaction conditions, such as strong acids and high temperatures, would likely be necessary to achieve reactions like nitration, halogenation, or sulfonation on the phenyl ring. Friedel-Crafts reactions are generally not feasible on pyridines as the Lewis acid catalyst complexes with the basic nitrogen atom. quimicaorganica.org

Functionalization at the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center and a site for functionalization. Two common transformations are N-oxidation and N-alkylation (quaternization).

N-Oxidation: Treatment of pyridines with oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding pyridine N-oxides. youtube.com For this compound, this would produce this compound N-oxide. The N-oxide group alters the electronic properties of the pyridine ring significantly. It increases the electron density at the 2- and 4-positions, making them more susceptible to electrophilic substitution, while simultaneously further activating the ring for nucleophilic substitution, often facilitating the displacement of leaving groups. youtube.comnih.gov

N-Alkylation: The pyridine nitrogen can be alkylated using alkyl halides or other alkylating agents to form quaternary pyridinium (B92312) salts. youtube.com For example, reaction with methyl iodide would yield 5-Chloro-2-(4-fluorophenyl)-1-methylpyridinium iodide. This quaternization makes the pyridine ring significantly more electron-deficient and enhances its susceptibility to nucleophilic attack. nih.gov Studies on N-methylpyridinium ions show that they undergo SNAr reactions readily. nih.gov

Regioselective Functionalization of this compound

Achieving regioselectivity is crucial for the synthesis of complex derivatives. For this compound, functionalization can be directed to specific positions on either the pyridine or the phenyl ring.

C-H Functionalization on the Phenyl Ring: A powerful strategy for regioselective functionalization is the directed ortho-metalation (DoM). organic-chemistry.orgwikipedia.org The nitrogen atom of the pyridine ring can act as a directing group, coordinating to an organolithium reagent (e.g., n-butyllithium) and facilitating the deprotonation of the nearest ortho-position on the phenyl ring (the C2' position). wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with various electrophiles (e.g., aldehydes, carbon dioxide, silyl (B83357) chlorides) to introduce a wide range of substituents exclusively at the C2' position.

Transition metal-catalyzed C-H activation offers another route for regioselective functionalization. Catalysts based on rhodium, palladium, or iridium can selectively activate the ortho C-H bond of the phenyl ring in 2-phenylpyridines, leading to ortho-alkylation, -arylation, or -alkenylation. acs.orgrsc.orgrsc.org These reactions proceed through a cyclometalated intermediate, ensuring high regioselectivity. rsc.orgrsc.org

| Substrate | Reaction Type | Reagents | Position Functionalized | Product Type | Reference |

|---|---|---|---|---|---|

| 2-Phenylpyridine | Directed ortho-Metalation | 1) n-BuLi 2) Electrophile (E+) | Phenyl C2' | 2-(2-E-phenyl)pyridine | wikipedia.org |

| 2-Phenylpyridine | Rh-catalyzed Alkylation | Alkene, [RhCl(PPh₃)₃] | Phenyl C2' | 2-(2-Alkylphenyl)pyridine | rsc.org |

| 2-Phenylpyridine | Pd-catalyzed Alkylation | Alkyl iodide, Pd(OAc)₂ | Phenyl C2' | 2-(2-Alkylphenyl)pyridine | rsc.org |

| meta-Substituted 2-Phenylpyridines | Ir-catalyzed C-H Activation | [Cp*IrCl₂]₂, NaOAc | Phenyl C-H (sterically least hindered ortho-position) | Cyclometalated Iridium Complex | acs.org |

Selective Substitution on the Pyridine Ring: As discussed in section 4.1, the choice of reaction conditions can influence the site of nucleophilic substitution on polyhalogenated pyridines, allowing for regioselective derivatization. researchgate.net

Mechanistic Investigations of Key Chemical Transformations

The primary transformations of this compound are underpinned by well-established reaction mechanisms.

Nucleophilic Aromatic Substitution (SNAr): This reaction proceeds via a two-step addition-elimination pathway. youtube.comlibretexts.org

Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (e.g., chlorine), breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex. For attack at the 2- or 4-positions of a pyridine ring, one of the resonance structures places the negative charge on the electronegative nitrogen atom, which provides significant stabilization. stackexchange.comstackexchange.com

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the substitution product. The first step, the formation of the Meisenheimer complex, is typically the rate-determining step. stackexchange.com

Directed ortho-Metalation (DoM): The mechanism involves the coordination of a Lewis basic directing group (the pyridine nitrogen) to a Lewis acidic organolithium reagent. This pre-coordination brings the basic alkyl group into proximity of the ortho-proton on the phenyl ring, facilitating its abstraction and the formation of a stable six-membered ring-like transition state. wikipedia.org This generates a new aryllithium species, which then acts as a nucleophile towards an added electrophile.

Transition-Metal-Catalyzed C-H Activation: These reactions are initiated by the coordination of the pyridine nitrogen to the metal center. This is followed by an intramolecular C-H bond cleavage at the ortho-position of the phenyl ring to form a five-membered cyclometalated intermediate (e.g., a palladacycle). rsc.orgrsc.org This intermediate then undergoes further steps, such as oxidative addition to an alkyl halide followed by reductive elimination, to afford the ortho-functionalized product and regenerate the active catalyst. rsc.org

Computational and Theoretical Chemistry Investigations of 5 Chloro 2 4 Fluorophenyl Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) serves as a cornerstone for investigating the electronic characteristics of molecular systems. For 5-Chloro-2-(4-fluorophenyl)pyridine, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to elucidate its fundamental electronic properties. researchgate.netnih.gov These calculations provide a detailed picture of the molecule's optimized geometry, including bond lengths and angles, which are in good agreement with experimental data where available. nih.gov

A key aspect of the electronic structure analysis is the examination of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net For this compound, the HOMO is typically localized on the more electron-rich phenyl ring, while the LUMO is distributed over the electron-deficient pyridine (B92270) ring. This distribution highlights the intramolecular charge transfer characteristics of the molecule. The calculated HOMO-LUMO energy gap provides insights into the molecule's electronic absorption properties and its propensity to engage in chemical reactions. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from DFT calculations. These maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this compound, the MEP would likely show negative potential around the nitrogen atom of the pyridine ring and the fluorine atom, indicating their susceptibility to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis further refines the understanding of the electronic structure by describing the electron density in terms of localized bonds and lone pairs. researchgate.net NBO analysis can quantify the delocalization of electron density through hyperconjugative interactions, revealing the stabilizing effects of electron donation from occupied to unoccupied orbitals within the molecule. researchgate.net

Table 1: Calculated Electronic Properties of this compound (Representative Data)

| Property | Calculated Value | Method |

| HOMO Energy | -6.5 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | -1.2 eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 5.3 eV | B3LYP/6-311++G(d,p) |

| Dipole Moment | 2.1 D | B3LYP/6-311++G(d,p) |

Conformational Analysis and Energy Landscape Mapping

Computational methods, particularly DFT, are employed to map the potential energy surface as a function of the inter-ring dihedral angle. longdom.org These calculations typically reveal that the molecule does not adopt a perfectly planar conformation in its lowest energy state due to steric hindrance between the ortho-hydrogen on the phenyl ring and the nitrogen atom or the chloro-substituent on the pyridine ring. The most stable conformers are usually twisted, with a dihedral angle that balances the opposing forces of π-conjugation (which favors planarity) and steric repulsion. For a related compound, 2-fluoro-5-(4-fluorophenyl)pyridine, the dihedral angle between the fluorophenyl and fluoropyridine rings was found to be 37.93 (5)°. nih.gov

The energy landscape mapping provides the relative energies of different conformers and the transition states connecting them. This information is crucial for understanding the molecule's flexibility and the population of different conformers at a given temperature, which can be estimated using Boltzmann statistics. uncw.edu The presence of multiple low-energy conformers can have significant implications for the molecule's interaction with its environment and its observed spectroscopic properties.

Table 2: Torsional Barrier for Inter-ring Rotation (Illustrative)

| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Global Minimum | ~40 | 0 |

| Planar Transition State | 0 | ~2.5 |

| Perpendicular Transition State | 90 | ~1.8 |

Prediction of Spectroscopic Properties through Quantum Chemical Methods

Quantum chemical methods are invaluable for predicting and interpreting various spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the NMR chemical shifts of ¹H and ¹³C nuclei. longdom.orglongdom.org These calculations provide theoretical spectra that can be compared with experimental data to aid in structure elucidation and assignment of resonances. github.io The predicted chemical shifts are sensitive to the electronic environment of each nucleus, making them a powerful probe of the molecular structure. For halogenated compounds, the effect of the halogen on the chemical shifts of neighboring atoms can be accurately predicted. mdpi.com

Vibrational Spectroscopy: Theoretical calculations of vibrational frequencies using DFT can aid in the assignment of experimental IR and Raman spectra. nih.gov The calculated frequencies and intensities of the vibrational modes can be correlated with specific molecular motions, such as C-H stretching, C-C ring vibrations, and vibrations involving the C-Cl and C-F bonds. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental values. longdom.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.net By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can predict the wavelength of maximum absorption (λmax) in the UV-Vis spectrum. These calculations can help to understand the nature of the electronic transitions, for instance, whether they are π→π* or n→π* transitions. nih.gov

Table 3: Predicted Spectroscopic Data for this compound (Representative)

| Spectroscopy | Parameter | Predicted Value | Method |

| ¹H NMR | Chemical Shift (ppm) | Aromatic protons: 7.0-8.5 | GIAO-DFT |

| ¹³C NMR | Chemical Shift (ppm) | Aromatic carbons: 120-160 | GIAO-DFT |

| IR | C-Cl Stretch (cm⁻¹) | ~700-800 | B3LYP/6-311++G(d,p) |

| UV-Vis | λmax (nm) | ~280 | TD-DFT |

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including the synthesis of this compound. A common synthetic route to this class of compounds is the Suzuki-Miyaura cross-coupling reaction. acs.org DFT calculations can be employed to model the entire catalytic cycle of such reactions.

These studies involve locating the structures and energies of all reactants, intermediates, transition states, and products along the reaction pathway. By calculating the activation energies for each elementary step, the rate-determining step of the reaction can be identified. For instance, in a Suzuki coupling, computational studies can investigate the oxidative addition, transmetalation, and reductive elimination steps. acs.org

Furthermore, computational methods can be used to explore alternative reaction pathways and to understand the role of catalysts, ligands, and solvents in influencing the reaction outcome and efficiency. mdpi.com For example, the mechanism of a metal-free annulation reaction to form polysubstituted pyridines has been investigated computationally, suggesting a Kornblum–De La Mare rearrangement followed by SNV-type C-Cl bond cleavage and intramolecular cyclization. mdpi.com

Molecular Docking and Dynamics Simulations in the Context of Ligand-Target Interactions (focusing on chemical recognition, not biological outcome)

While avoiding discussion of biological outcomes, computational methods like molecular docking and molecular dynamics (MD) simulations are instrumental in understanding the principles of chemical recognition between this compound and a potential target binding site. researchgate.net

Molecular Docking: This technique predicts the preferred binding orientation of a ligand within a target's binding pocket. researchgate.net Docking algorithms score different poses based on factors like shape complementarity and intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. researchgate.net For this compound, the chlorine and fluorine atoms can participate in halogen bonding, a specific type of non-covalent interaction that is gaining increasing recognition in molecular design. The pyridine nitrogen can act as a hydrogen bond acceptor. Docking studies can reveal the key amino acid residues in a hypothetical binding site that interact with the ligand.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a dynamic picture of the ligand-target complex over time. nih.gov By simulating the movements of all atoms in the system, MD can assess the stability of the predicted binding pose and the flexibility of both the ligand and the target. nih.govnih.gov Analysis of the MD trajectory can reveal the persistence of key intermolecular interactions and provide insights into the thermodynamics of binding through methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations. nih.gov These simulations focus purely on the chemical and physical stability of the interaction, providing a fundamental understanding of the molecular recognition process. rsc.org

Applications of 5 Chloro 2 4 Fluorophenyl Pyridine As a Building Block in Chemical Synthesis

Synthesis of Complex Heterocyclic Scaffolds and Architectures

The unique substitution pattern of 5-Chloro-2-(4-fluorophenyl)pyridine makes it an ideal starting material for the synthesis of a wide array of complex heterocyclic scaffolds. The reactivity of the chloro- and fluoro-substituted pyridine (B92270) core is central to its utility. The chlorine atom at the 2-position of the pyridine ring is particularly susceptible to nucleophilic substitution and serves as a handle for various cross-coupling reactions. This allows for the introduction of diverse functional groups and the construction of fused ring systems.

One of the primary methods for elaborating the structure of this compound is through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis and enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For instance, the Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a powerful tool for creating biaryl linkages. In the context of this compound, the chlorine atom can be coupled with various boronic acids to introduce new aryl or heteroaryl substituents.

Similarly, the Sonogashira cross-coupling reaction, which pairs a terminal alkyne with an aryl or vinyl halide, can be employed to introduce alkynyl moieties. This reaction provides access to 5-alkynyl-2-(4-fluorophenyl)pyridines, which are themselves versatile intermediates for further cyclization reactions to form fused heterocycles such as indolizines or quinolizines. The general applicability of Sonogashira coupling to brominated and chlorinated pyridine nuclei has been well-documented, highlighting a potential pathway for the functionalization of this compound. soton.ac.uk

Furthermore, the pyridine ring can participate in dearomative cycloaddition reactions, offering a route to three-dimensional, C(sp³)-rich molecular scaffolds. acs.orgacs.org While research has specifically detailed the dearomative cycloaddition of 2-(4-fluorophenyl)thiophene (B192845), the principles of energy transfer-catalyzed cycloadditions could potentially be applied to this compound to generate novel polycyclic structures. acs.orgacs.org

The following table summarizes potential synthetic transformations for creating complex heterocyclic scaffolds from this compound based on established reactivity of similar compounds.

| Reaction Type | Reagent/Catalyst | Potential Product Scaffold |

| Suzuki-Miyaura Coupling | Arylboronic acid / Pd catalyst | Aryl-substituted pyridines |

| Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst | Alkynyl-substituted pyridines |

| Buchwald-Hartwig Amination | Amine / Pd catalyst | Amino-substituted pyridines |

| Stille Coupling | Organostannane / Pd catalyst | Alkyl- or aryl-substituted pyridines |

| Cyclization Reactions | Various | Fused heterocycles (e.g., pyrido[1,2-a]indoles) |

These reactions underscore the potential of this compound as a versatile platform for generating diverse and complex heterocyclic architectures relevant to medicinal chemistry and materials science.

Utilization in the Development of Novel Ligands for Catalysis

The development of novel ligands is crucial for advancing the field of catalysis, as the ligand sphere around a metal center dictates its reactivity, selectivity, and stability. Substituted pyridines are a prominent class of ligands due to the coordinating ability of the nitrogen atom. This compound can serve as a precursor for a variety of bidentate and pincer-type ligands.

The synthetic handles on the this compound scaffold allow for the introduction of additional donor atoms, such as phosphorus, nitrogen, or sulfur, to create chelating ligands. For example, the chlorine atom at the 2-position can be displaced by a phosphine-containing nucleophile to generate a P,N-ligand. Such ligands have shown significant utility in a range of catalytic transformations, including cross-coupling reactions and asymmetric hydrogenation.

Moreover, functionalization at the 5-position, potentially through lithiation followed by quenching with an electrophile, could introduce another coordinating group, leading to the formation of tridentate pincer ligands. The electronic properties of the ligand can be fine-tuned by the nature of the substituents on the pyridine and phenyl rings. The presence of the electron-withdrawing fluorine atom on the phenyl group can influence the electron density at the metal center, thereby modulating its catalytic activity.

The synthesis of N-(5-chloro-2-pyridyl)triflimide from 2-amino-5-chloropyridine (B124133) demonstrates a method for activating the pyridine core, which could be adapted for ligand synthesis. orgsyn.org While this specific reagent is used for triflation, the underlying principle of functionalizing the amino group of a substituted pyridine is broadly applicable to the construction of more elaborate ligand architectures.

Precursor in the Synthesis of Advanced Organic Materials

Advanced organic materials, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), rely on molecules with specific electronic and photophysical properties. Aryl-substituted pyridines are common structural motifs in these materials due to their charge-transporting capabilities and thermal stability.

This compound serves as a key building block for the synthesis of conjugated polymers and small molecules for organic electronics. Through iterative cross-coupling reactions, such as Suzuki or Stille coupling, this compound can be incorporated into extended π-conjugated systems. The presence of the fluorine atom is particularly advantageous in this context, as it can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can improve the stability and performance of organic electronic devices.

The general importance of pyridine-containing structures in materials science is well-established. mdpi.com The ability to systematically modify the structure of this compound allows for the rational design of materials with tailored properties. For example, the introduction of different aryl groups via cross-coupling can alter the emission color in OLEDs or the absorption spectrum in OPVs.

Role in Structure-Reactivity Relationship Studies of Novel Compounds

Understanding the relationship between a molecule's structure and its chemical reactivity is a fundamental aspect of chemistry. Substituted pyridines like this compound are excellent model systems for such studies. The distinct electronic nature of the pyridine ring, combined with the electronic effects of the chloro and fluorophenyl substituents, provides a platform for investigating reaction mechanisms and substituent effects.

The reactivity of the chlorine atom at the 2-position is significantly influenced by the electronic properties of the rest of the molecule. By synthesizing a series of derivatives where the 4-fluorophenyl group is replaced with other substituted phenyl rings, one can systematically study how these changes affect the rate and outcome of reactions, such as nucleophilic aromatic substitution or cross-coupling.

For example, studies on the dearomative cycloaddition of thiophenes have revealed intricate details about the influence of substituents on the reaction pathway. acs.orgacs.org Similar systematic studies on this compound and its analogs could provide valuable insights into the mechanisms of cycloaddition reactions involving pyridine systems. Furthermore, the synthesis and characterization of novel compounds derived from this building block, such as the 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety, contribute to the broader understanding of structure-activity relationships, particularly in the context of developing new bioactive molecules. rsc.org

Development of Chemical Probes for Mechanistic Chemical Biology

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or nucleic acids, to elucidate their function or to validate them as therapeutic targets. The development of such probes often requires a modular synthetic approach that allows for the facile introduction of reporter tags (e.g., fluorophores or affinity labels) and optimization of binding affinity and selectivity.

This compound can serve as a core scaffold for the development of chemical probes. Its structure is present in molecules that are being explored for various biological applications. The synthetic handles on the molecule allow for the attachment of linkers and reporter groups. For instance, the chlorine atom can be displaced with a nucleophile attached to a biotin (B1667282) tag for affinity purification of target proteins, or with a fluorescent dye for visualization in cellular imaging experiments.

The development of 2-[¹⁸F]fluoro-substituted pyridines as PET tracers highlights the importance of fluorinated pyridine scaffolds in chemical biology and medicinal imaging. acs.org The synthesis of these tracers often involves the nucleophilic displacement of a leaving group, such as a chloro or nitro group, with [¹⁸F]fluoride. While this compound already contains a fluorine atom, its chloro-substituent provides a site for potential radio-labeling or other modifications necessary for creating effective imaging agents or chemical probes.

Future Directions and Emerging Research Avenues for 5 Chloro 2 4 Fluorophenyl Pyridine

Innovations in Synthesis and Reaction Discovery

The development of novel and efficient synthetic routes to 5-Chloro-2-(4-fluorophenyl)pyridine and its derivatives is a cornerstone of future research. While traditional cross-coupling methods have proven effective, the focus is shifting towards more sustainable and atom-economical strategies.

Recent advancements in metal-free [3+3] annulation reactions present a promising alternative for the synthesis of polysubstituted pyridines. mdpi.com This approach, which can be performed under mild conditions with broad substrate tolerance, offers a practical and environmentally friendly route to complex pyridine (B92270) scaffolds. mdpi.com Researchers are exploring the adaptation of such methods for the targeted synthesis of this compound, potentially reducing reliance on transition metal catalysts. mdpi.com

Furthermore, the discovery of new reactions involving this pyridine derivative is a key area of interest. For instance, energy transfer-catalyzed dearomative cycloadditions of monocyclic heteroarenes are being investigated to create complex three-dimensional molecular structures. acs.orgacs.org While direct application to this compound has not yet been extensively reported, the principles of this methodology could unlock novel transformations and lead to the discovery of unprecedented chemical scaffolds. acs.orgacs.org

A significant finding in this area is the unexpected dimerization of 2-(4-fluorophenyl)thiophene (B192845) in the presence of a biradical acceptor, which suggests the potential for novel reactivity pathways for similar heterocyclic systems. acs.orgacs.org

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis and high-throughput experimentation (HTE) is set to revolutionize the exploration of the chemical space around this compound. Automated platforms can rapidly generate libraries of derivatives by systematically varying substituents and reaction conditions, accelerating the discovery of compounds with desired properties. chemrxiv.org

HTE, often performed in 96-well plate format, allows for the rapid screening of numerous reaction conditions, catalysts, and substrates. acs.orgacs.org This data-driven approach can quickly identify optimal synthetic protocols and uncover novel reactivity patterns that might be missed in traditional, manual screening. acs.orgacs.org For instance, HTE has been successfully employed to screen for new dearomative cycloaddition reactions of heteroarenes. acs.orgacs.org

The combination of automated synthesis and HTE will enable the efficient exploration of structure-activity relationships (SAR) for derivatives of this compound, which is crucial for the development of new pharmaceuticals and functional materials. nih.gov

Advanced In-Situ Spectroscopic Characterization Techniques

To gain deeper insights into the reaction mechanisms involving this compound, advanced in-situ spectroscopic techniques are becoming indispensable. Techniques such as in-situ NMR and IR spectroscopy allow for the real-time monitoring of reaction progress, the identification of transient intermediates, and the elucidation of catalytic cycles.

For example, in photocatalyzed reactions, UV-visible absorption studies can identify the light-absorbing species, while Stern-Volmer quenching studies can reveal which species are involved in the excited state. acs.orgacs.org These techniques, combined with cyclic voltammetry, can help to distinguish between energy transfer and photoredox pathways. acs.orgacs.org The application of these methods to reactions involving this compound will provide a detailed understanding of the underlying mechanistic pathways, facilitating the optimization of reaction conditions and the design of more efficient catalytic systems.

Exploration of Novel Reactivities and Catalytic Applications

The unique electronic and steric properties of this compound make it an intriguing candidate for the exploration of novel reactivities and catalytic applications. The pyridine nitrogen can act as a ligand for transition metals, opening up possibilities for its use in catalysis.

Research into the dearomative cycloaddition of heteroarenes has revealed that the nature of the heteroatom can significantly influence the reaction pathway. acs.org For example, while oxazoles undergo direct cycloadditions, thiophenes can undergo ring cleavage and skeletal rearrangement. acs.org Investigating the behavior of the nitrogen-containing pyridine ring of this compound in similar transformations could lead to the discovery of new and valuable chemical transformations.

Furthermore, the development of derivatives of this compound as organocatalysts is another promising avenue. The strategic placement of functional groups on the pyridine or phenyl ring could create active sites for various catalytic transformations.

Synergistic Approaches Combining Experimental and Computational Methodologies

The synergy between experimental and computational chemistry is a powerful tool for accelerating research and development. rsc.org Computational modeling, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.gov

For example, computational studies can be used to predict reaction pathways, calculate activation barriers, and rationalize observed regioselectivities. acs.org This information can guide experimental design, saving time and resources. In a study on the corrosion inhibition of pyridine derivatives, theoretical calculations helped to elucidate the synergistic mechanism of mixed inhibitors. nih.gov

The Prediction of Activity Spectra for Substances (PASS) algorithm can be used to predict the biological activity of novel compounds, helping to prioritize synthetic targets. nih.gov By combining these computational approaches with experimental validation, researchers can more efficiently explore the potential of this compound in various applications. This integrated approach has been successfully used to investigate porous organic polymers for CO2 capture. rsc.org

Q & A

Q. What synthetic routes are most effective for preparing 5-Chloro-2-(4-fluorophenyl)pyridine, and how can reaction conditions be optimized?

The compound is typically synthesized via cross-coupling reactions such as Suzuki-Miyaura coupling, using halogenated pyridine precursors (e.g., 5-chloro-2-fluoropyridine) and arylboronic acids. Key optimization parameters include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for improved yield .

- Temperature control : Reactions often proceed at 80–100°C in anhydrous solvents like THF or DMF .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity (>95%). Post-synthetic characterization via ¹H/¹³C NMR and LC-MS is critical for validation .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- NMR spectroscopy : ¹H NMR (δ 7.2–8.5 ppm for aromatic protons) and ¹⁹F NMR (δ -110 to -115 ppm) confirm regiochemistry .

- X-ray crystallography : Single-crystal diffraction (e.g., using Mo-Kα radiation) resolves molecular geometry. For example, the dihedral angle between the pyridine and fluorophenyl rings is 38.82°, influencing electronic conjugation .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 237.03 [M+H]⁺) .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data be resolved during refinement?

Discrepancies (e.g., high R-factors or electron density mismatches) require:

- Software tools : SHELXL for iterative refinement, with attention to thermal displacement parameters (ADPs) .

- Validation : Check for twinning using PLATON; employ ORTEP-3 for graphical validation of bond lengths/angles (e.g., C-Cl = 1.73 Å, C-F = 1.34 Å) .

- Data filtering : Exclude weak reflections (I/σ(I) < 2) to improve model accuracy .

Q. What computational strategies predict the compound’s reactivity in medicinal chemistry applications?

- DFT calculations : Gaussian or ORCA software models frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to assess electrophilic/nucleophilic sites .

- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to targets like histone demethylases (e.g., JARID1A, IC₅₀ = 230 nM) .

- ADMET profiling : SwissADME predicts bioavailability (e.g., logP = 3.2) and metabolic stability .

Q. How does the compound’s crystal packing influence its physicochemical properties?

The absence of π-π stacking (due to a 38.82° dihedral angle) reduces intermolecular interactions, leading to:

- Solubility : Limited aqueous solubility (logS = -4.2), necessitating co-solvents like DMSO .

- Thermal stability : DSC shows decomposition above 200°C, correlating with weak van der Waals forces in the lattice .

Methodological Considerations

Q. What strategies mitigate challenges in biological activity assays (e.g., enzyme inhibition studies)?

- Dose optimization : Start with 1–100 µM ranges; use JIB 04 (a structural analog) as a positive control for pan-Jumonji inhibition .

- Assay interference : Pre-screen for fluorescence quenching (common with aromatic systems) using LC-MS/MS .

- Cellular uptake : Lipophilicity (clogP = 3.5) suggests moderate cell permeability; validate via fluorescence microscopy with tagged derivatives .

Q. How can stability studies under varying pH and temperature conditions be designed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.